4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile 4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16211311
InChI: InChI=1S/C12H14N2/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10,14H,2-3,8H2,1H3
SMILES:
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol

4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile

CAS No.:

Cat. No.: VC16211311

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile -

Specification

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
IUPAC Name 4-(cyclopropylmethylamino)-2-methylbenzonitrile
Standard InChI InChI=1S/C12H14N2/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10,14H,2-3,8H2,1H3
Standard InChI Key VBZINHWONQTBRX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)NCC2CC2)C#N

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile reflects its substitution pattern: a benzonitrile scaffold (C₆H₄–C≡N) with a methyl group (–CH₃) at the 2-position and a cyclopropylmethylamino group (–NH–CH₂–C₃H₅) at the 4-position. The cyclopropylmethyl moiety introduces significant steric hindrance and electronic effects due to the strained three-membered cyclopropane ring, which adopts a non-planar geometry with bond angles of approximately 60° .

Molecular Formula and Weight

The molecular formula is C₁₂H₁₃N₂, yielding a molecular weight of 185.25 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01). This aligns with analogs such as 4-{[(Cyclopropylmethyl)amino]methyl}benzonitrile (C₁₂H₁₄N₂, 186.25 g/mol), differing only by the absence of a methyl group in the latter.

Stereoelectronic Features

  • Nitrile Group (–C≡N): The electron-withdrawing nitrile group polarizes the benzene ring, directing electrophilic substitutions to the meta position relative to itself .

  • Cyclopropylmethylamino Group: The cyclopropane ring’s angle strain increases reactivity, making the amino group a potent nucleophile. The –NH–CH₂– bridge enhances conformational flexibility, allowing

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator